molecular formula C23H28ClN3O2 B251519 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide

Katalognummer B251519
Molekulargewicht: 413.9 g/mol
InChI-Schlüssel: DMXBOPOQDGNBKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Wirkmechanismus

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and subsequent inhibition of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, cell survival, and proliferation. Inhibition of NF-κB by N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 leads to the downregulation of these genes, resulting in reduced inflammation, apoptosis in cancer cells, and inhibition of viral replication.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by inhibiting the NF-κB pathway, resulting in reduced cell proliferation and survival. In inflammation, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 reduces the production of pro-inflammatory cytokines by inhibiting NF-κB activation, leading to reduced inflammation. In viral infections, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 inhibits viral replication by inhibiting the NF-κB pathway, which is required for viral replication.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the NF-κB pathway. However, N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 also has limitations. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its inhibitory effect on the NF-κB pathway can be context-dependent, making it important to carefully design experiments to ensure the relevance of the results.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and viral infections. Another direction is to develop more specific inhibitors of the NF-κB pathway to minimize off-target effects. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 in combination with other therapies could be explored to enhance its therapeutic efficacy. Finally, the development of new assays to study the NF-κB pathway and its regulation could provide new insights into the role of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 and other NF-κB inhibitors in disease.

Synthesemethoden

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-butanoylpiperazin-1-yl)-3-chlorobenzene in the presence of triethylamine to yield N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been shown to inhibit the NF-κB pathway, which plays a key role in regulating immune and inflammatory responses, as well as cell survival and proliferation. Inhibition of NF-κB by N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide 11-7082 has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication.

Eigenschaften

Molekularformel

C23H28ClN3O2

Molekulargewicht

413.9 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C23H28ClN3O2/c1-4-5-22(28)27-10-8-26(9-11-27)21-7-6-19(15-20(21)24)25-23(29)18-13-16(2)12-17(3)14-18/h6-7,12-15H,4-5,8-11H2,1-3H3,(H,25,29)

InChI-Schlüssel

DMXBOPOQDGNBKU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C)Cl

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.